Shield-1 acts by binding to the DD, a modified FKBP12 domain fused to a target protein. [, , , , , , , , , , , ] This binding prevents the DD-tagged protein from being degraded by the ubiquitin-proteasome system (UPS), thus allowing for conditional expression of the protein of interest. [, , , , , , ] The concentration of Shield-1 can be adjusted to fine-tune the level of protein expression. [, , , , ] Removal of Shield-1 leads to rapid degradation of the DD-tagged protein. [, , ]
Studying Multimeric Plasma Membrane Proteins: By fusing the DD to a subunit of a multimeric protein, such as the ion channel TRPV5, researchers can control the assembly and function of the protein complex. [] This enables the study of protein-protein interactions and complex formation dynamics.
Investigating MHC Class I Antigen Presentation: By regulating the stability of an antigenic reporter protein, researchers can study the sources and pathways of MHC class I peptide ligands. [, , , ] This has implications for understanding immune responses and developing T cell vaccines.
Controlling Gene Expression in Transgenic Organisms: Shield-1-mediated protein stabilization has been demonstrated in transgenic medaka, enabling the conditional expression of genes throughout the life cycle of the organism. [] This opens avenues for studying developmental processes and gene function in vivo.
Developing Conditional Knockdown Systems: CRISPR/Cas9 technology combined with DD tagging allows for efficient and complete knock-in of DD-tagged essential proteins in human cell lines. [] This permits rapid knockdown of protein function upon Shield-1 removal, facilitating the study of essential genes previously inaccessible to traditional knockdown approaches.
Studying Viral Protein Function: Researchers have utilized Shield-1 to study essential proteins in viruses like human cytomegalovirus (HCMV). [, , , , , ] By controlling the stability of these proteins, it becomes possible to dissect their roles in viral replication and pathogenesis.
Developing Novel Vaccines: A replication-defective HCMV vaccine candidate incorporates a Shield-1 controlled protein stabilization switch, offering a strategy for a safe and immunogenic vaccine. [, ]
Elucidating Cellular Mechanisms: Shield-1 has been employed to study processes like defective ribosomal product (DRiP) presentation, ribosome biogenesis, and cellular responses to protein misfolding. [, , , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4